molecular formula C15H14O2 B295962 3,4-dimethoxy-9H-fluorene

3,4-dimethoxy-9H-fluorene

Cat. No.: B295962
M. Wt: 226.27 g/mol
InChI Key: PCABARWQWHUBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-9H-fluorene is a methoxy-functionalized derivative of the fluorene scaffold, a rigid tricyclic aromatic structure known for its planarity and utility in advanced material and life science applications . This compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecular architectures. The methoxy groups at the 3 and 4 positions enhance electron density and can be leveraged for further functionalization, making it a valuable precursor in the development of organic electronic materials such as polymers for OLEDs (Organic Light-Emitting Diodes) and OPVs (Organic Photovoltaic Cells) . In pharmaceutical research, structurally similar fluorene and dimethoxy-phenyl derivatives are key intermediates in the synthesis of complex molecules, including protected amino acids for peptide synthesis and compounds investigated for bioactive potential . The fluorene core provides structural rigidity, which can influence the optical, electronic, and binding properties of the resulting molecules. Researchers value this compound for its role in Suzuki-Miyaura cross-coupling reactions, where it can be used to create carbon-carbon bonds for extended conjugated systems essential in material science . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3,4-dimethoxy-9H-fluorene

InChI

InChI=1S/C15H14O2/c1-16-13-8-7-11-9-10-5-3-4-6-12(10)14(11)15(13)17-2/h3-8H,9H2,1-2H3

InChI Key

PCABARWQWHUBES-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(CC3=CC=CC=C32)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3=CC=CC=C32)C=C1)OC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3,4 Dimethoxy 9h Fluorene

Electrophilic Aromatic Substitution Reactions of the Fluorene (B118485) Core

The fluorene nucleus is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. sci-hub.se The rate and regioselectivity (the position of substitution) of these reactions are heavily influenced by the substituents already present on the ring. lumenlearning.com

In 3,4-dimethoxy-9H-fluorene, the two methoxy (B1213986) (-OCH3) groups on one of the benzene (B151609) rings (Ring A) are powerful activating groups. wikipedia.org They donate electron density into the π-system through resonance, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. lumenlearning.comwikipedia.org Methoxy groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to themselves. wikipedia.orgorganicchemistrytutor.com

Given the 3,4-disubstitution pattern, the directing effects of the two methoxy groups are additive and reinforcing, strongly activating positions 2 and 5. Position 1 is also activated, though potentially subject to steric hindrance. The other benzene ring (Ring C, positions 5-8) lacks these activating groups and is therefore significantly less reactive in electrophilic substitutions. Consequently, electrophilic attack is predicted to occur exclusively on the dimethoxy-substituted ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation and alkylation. sci-hub.sechem-station.com The predicted outcomes for these reactions on this compound are detailed below.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPredicted Major Product(s)
BrominationBr2, FeBr32-Bromo-3,4-dimethoxy-9H-fluorene and 5-Bromo-3,4-dimethoxy-9H-fluorene
NitrationHNO3, H2SO42-Nitro-3,4-dimethoxy-9H-fluorene and 5-Nitro-3,4-dimethoxy-9H-fluorene
Friedel-Crafts AcylationRCOCl, AlCl32-Acyl-3,4-dimethoxy-9H-fluorene and 5-Acyl-3,4-dimethoxy-9H-fluorene

Reactions Involving the 9-Methylene Group of 9H-Fluorene

The methylene (B1212753) bridge (C9) of the fluorene core is a key site of reactivity. The two adjacent benzene rings stabilize the conjugate base, making the methylene protons (pKa ≈ 22.6 in DMSO) unusually acidic for a hydrocarbon. This acidity facilitates a range of important chemical transformations.

Deprotonation and Alkylation: The 9-methylene group can be readily deprotonated by a moderately strong base, such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (t-BuOK), to generate a resonance-stabilized 9-fluorenyl anion. study.comresearchgate.net This potent nucleophile can then react with various electrophiles, most commonly alkyl halides, in an alkylation reaction to form 9-monoalkylfluorene derivatives. researchgate.net The reaction of fluorene with alcohols in the presence of a base can also yield 9-alkylated products. researchgate.net

Oxidation to Fluorenone: The 9-methylene group can be oxidized to a carbonyl group, converting the fluorene into the corresponding 9-fluorenone (B1672902). researchgate.net This transformation can be achieved using various oxidizing agents. A common and environmentally friendly method involves aerobic oxidation, where the fluorene is treated with a base like NaOH or KOH in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) while bubbling air or oxygen through the mixture. study.comgoogle.comresearchgate.net The base facilitates the formation of the fluorenyl anion, which then reacts with oxygen. study.com

Condensation Reactions: The active methylene group can participate in base-catalyzed condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. mdpi.com This reaction leads to the formation of a carbon-carbon double bond at the 9-position, yielding dibenzofulvene (also known as 9-methylidenefluorene) derivatives. mdpi.comwikipedia.org These products are highly conjugated molecules investigated for applications in materials science. mdpi.com

Table 2: Key Reactions of the 9-Methylene Group

Reaction TypeReagentsProduct Type
Deprotonation / Alkylation1. Base (e.g., t-BuOK) 2. Alkyl Halide (R-X)9-Alkyl-3,4-dimethoxy-9H-fluorene
Aerobic OxidationBase (e.g., KOH), O2 (Air), DMF3,4-Dimethoxy-9H-fluoren-9-one
Knoevenagel CondensationAldehyde (R-CHO), Base9-(Alkylidene)-3,4-dimethoxy-9H-fluorene

Modification and Cleavage Reactions of Methoxy Substituents

The methoxy groups in this compound can be chemically modified, most notably through ether cleavage to unmask the corresponding phenolic hydroxyl groups. The conversion of aryl methyl ethers to phenols is a critical deprotection step in the synthesis of many natural products and pharmaceuticals. sci-hub.se

This demethylation requires harsh conditions due to the stability of the aryl-O bond. researchgate.net Common reagents for this transformation fall into two categories: strong Brønsted acids and potent Lewis acids. chem-station.comrsc.org

Lewis Acid-Mediated Cleavage: Boron tribromide (BBr3) is one of the most effective and widely used reagents for cleaving aryl methyl ethers. chem-station.comresearchgate.net The reaction proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen. chem-station.com This is followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the alkyl-oxygen bond to produce methyl bromide and a borate (B1201080) intermediate, which is hydrolyzed during aqueous workup to yield the final phenol (B47542). nih.govnih.gov Theoretical and experimental studies suggest that one equivalent of BBr3 can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov Other Lewis acids like aluminum chloride (AlCl3) can also be used. rsc.org

Strong Acid-Mediated Cleavage: Concentrated hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for ether cleavage. rsc.org The reaction is typically performed at high temperatures, often in the presence of a co-solvent like acetic acid. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an SN2 attack by the halide ion on the methyl carbon. chem-station.com

Table 3: Demethylation of this compound

Reagent(s)ConditionsProduct
Boron Tribromide (BBr3)Inert solvent (e.g., CH2Cl2), low to ambient temperature3,4-Dihydroxy-9H-fluorene
Hydrobromic Acid (HBr)High temperature (reflux)3,4-Dihydroxy-9H-fluorene

Reactivity towards Organometallic Reagents and Catalytic Systems

The unique structure of the fluorene scaffold allows for its incorporation into various organometallic transformations, either through the acidic C9 position or through functionalization of the aromatic rings for use in catalytic cross-coupling reactions.

Formation of 9-Fluorenyl Organometallic Reagents: As discussed in section 3.2, the acidity of the 9-methylene protons allows for the formation of the 9-fluorenyl anion. When strong bases or alkali metals are used, distinct organometallic reagents are formed. cdnsciencepub.com For example, reaction with organolithium reagents (like n-butyllithium) or alkali metals like potassium can generate 9-fluorenyllithium or 9-fluorenylpotassium, respectively. cdnsciencepub.commsu.edu These organometallic compounds are powerful nucleophiles used to form C-C bonds. cdnsciencepub.com

Palladium-Catalyzed Cross-Coupling Reactions: Fluorene derivatives are extensively used in the synthesis of conjugated polymers and materials for optoelectronics, often through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. nih.govrsc.orgmdpi.comorganic-chemistry.org To make this compound a suitable substrate for these reactions, it must first be functionalized with a halide (e.g., Br, I) or a triflate group. This is typically achieved via electrophilic aromatic substitution (as described in 3.1) to install a bromine or iodine atom at one of the activated positions (e.g., C2 or C5). The resulting halo-fluorene can then undergo a cross-coupling reaction with an organoboron (Suzuki), organotin (Stille), or alkene (Heck) coupling partner to form a new C-C bond at that position. nih.govrsc.org

Table 4: Representative Organometallic and Catalytic Reactions

Reaction SequenceReagentsIntermediate/Product Type
1. Halogenation 2. Suzuki Coupling 1. NBS or I2/HIO3 2. Ar-B(OH)2, Pd(0) catalyst, Base1. 2-Halo-3,4-dimethoxy-9H-fluorene 2. 2-Aryl-3,4-dimethoxy-9H-fluorene
Formation of 9-Fluorenyl Anion n-BuLi or K metal9-Lithio- or 9-Potassio-3,4-dimethoxy-9H-fluorene

Intramolecular and Intermolecular Cyclization Reactions

The rigid, planar structure of the fluorene core makes it an attractive scaffold for constructing larger, more complex polycyclic aromatic hydrocarbons (PAHs) through cyclization reactions. These reactions can be used to synthesize advanced materials like indenofluorenes or benzofluorenones. nih.gov

An electron-rich precursor containing a 3,4-dimethoxybenzene unit has been shown to undergo cycloaromatization to form benzofluorenones. digitellinc.com In a specific study, a 3,4-dimethoxy-1,2-di(2-(2-formylphenyl)ethynyl)benzene derivative, when heated in DMF, underwent a 5-exo-dig cyclization to yield a benzofluorenone product alongside a naphthoquinone. digitellinc.com This type of transformation highlights how the fluorene core can be formed from a suitably substituted precursor containing the key 3,4-dimethoxy pattern.

Furthermore, fluorene derivatives that have been functionalized at the C9 position and/or on the aromatic rings can serve as substrates for intramolecular cyclizations. For example, palladium-catalyzed C-H activation is a powerful tool for forming new rings. nih.govresearchgate.net A suitably substituted 2-arylbenzyl derivative can undergo intramolecular C-H activation to close a five-membered ring and form the fluorene system. researchgate.net While this is often a method for fluorene synthesis, similar principles can be applied starting with a pre-formed, functionalized fluorene to build additional fused rings, leading to complex PAHs. nih.govresearchgate.net

Table 5: Representative Cyclization Reaction Pathway

Precursor TypeConditionsProduct Type
3,4-dimethoxy-1,2-di(phenylethynyl)benzene derivativeHeat (DMF)Benzofluorenone
Functionalized Fluoren-9-ol derivativeAcid or Metal CatalystIndenofluorene or other fused PAHs

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 3,4-dimethoxy-9H-fluorene molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in this compound. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting of signals (multiplicity) reveals the number of neighboring protons. This technique is crucial for confirming the presence and positions of the aromatic and methoxy (B1213986) protons. emerypharma.comlibretexts.org

For instance, in a derivative, 9-(3,4-dimethoxybenzyl)-9H-fluorene, the protons of the dimethoxy group appear as distinct singlets, while the aromatic protons exhibit complex splitting patterns corresponding to their positions on the fluorene (B118485) and benzyl (B1604629) rings. rsc.org The integration of the peak areas in a ¹H NMR spectrum confirms the relative number of protons in different environments. libretexts.org

Table 1: Illustrative ¹H NMR Data for a this compound derivative. Note: This table is based on data for 9-(3,4-dimethoxybenzyl)-9H-fluorene and serves as an example of the types of signals observed.

Chemical Shift (ppm) Multiplicity Assignment
7.77 d Aromatic protons on fluorene ring
7.40 - 7.37 m Aromatic protons on fluorene ring
7.29 - 7.26 m Aromatic protons on fluorene and benzyl rings
6.81 d Aromatic proton on benzyl ring
6.76 dd Aromatic proton on benzyl ring
6.68 d Aromatic proton on benzyl ring
4.25 t Proton at C9 of fluorene ring
3.91 s Methoxy group protons
3.80 s Methoxy group protons

Source: The Royal Society of Chemistry rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization (sp³, sp²) and the nature of the atoms they are bonded to.

Table 2: Illustrative ¹³C NMR Data for a this compound derivative. Note: This table is based on data for 9-(3,4-dimethoxybenzyl)-9H-fluorene and serves as an example of the types of signals observed.

Chemical Shift (ppm) Assignment
148.6, 147.5 Carbons attached to methoxy groups
146.8, 141.0 Aromatic carbons in fluorene ring
132.1 Substituted aromatic carbon in benzyl ring
127.2, 126.7, 125.0 Aromatic carbons in fluorene ring
121.6, 112.7, 111.0 Aromatic carbons in benzyl ring
119.9 Aromatic carbons in fluorene ring
55.9 Methoxy carbons
48.9 Carbon at C9 of fluorene ring
39.5 Methylene (B1212753) carbon of benzyl group

Source: The Royal Society of Chemistry rsc.org

For more complex derivatives of this compound or for unambiguous assignment of all proton and carbon signals, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei. ipb.ptresearchgate.net

COSY experiments identify protons that are coupled to each other, helping to trace out the spin systems within the molecule. emerypharma.com

HSQC provides correlations between protons and the carbons they are directly attached to. researchgate.net

HMBC shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular framework. ipb.ptresearchgate.net

Solid-state NMR (ssNMR) can be used to study the structure and dynamics of this compound derivatives in the solid phase. mit.edu This is particularly useful for analyzing materials where single crystals for X-ray diffraction cannot be obtained. Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of ssNMR experiments. mit.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine its precise molecular weight, which in turn confirms its elemental composition. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the confident determination of the molecular formula. semanticscholar.org

Beyond molecular weight, MS provides structural information through the analysis of fragmentation patterns. libretexts.orgmsu.edu When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular "fingerprint" that can help to confirm the structure. For example, the presence of methoxy groups and the fluorene core would lead to specific fragmentation pathways that can be identified in the mass spectrum. libretexts.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are specific to the types of bonds and functional groups present.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups in this compound. kjpupi.id The FTIR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the bonds in the molecule.

Key vibrational modes for this compound that can be identified using FTIR include:

C-H stretching of the aromatic rings and the CH₂ group at the 9-position.

C=C stretching of the aromatic rings.

C-O stretching of the methoxy groups.

O-CH₃ stretching of the methoxy groups.

Table 3: Typical FTIR Absorption Bands for Functional Groups in this compound. Note: This table presents general ranges for the expected functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group
3100-3000 C-H Stretch Aromatic
2960-2850 C-H Stretch Aliphatic (CH₂)
1600-1450 C=C Stretch Aromatic Ring
1250-1000 C-O Stretch Aryl ether
2850-2815 C-H Stretch O-CH₃

Source: General FTIR correlation tables.

Spectroscopic and Structural Characterization of this compound

The comprehensive characterization of a chemical compound is fundamental to understanding its structure, purity, and physical properties. For an organic molecule like this compound, a suite of spectroscopic and analytical techniques is employed to provide a complete structural and photophysical profile. These methods probe the molecule's vibrational modes, electronic transitions, solid-state arrangement, and elemental composition.

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When laser light interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to the energy of specific molecular vibrations. This energy shift, known as the Raman shift, is unique to the molecule's structure and chemical bonding, effectively providing a "molecular fingerprint". The resulting spectrum can be used to identify a substance and analyze its structural features, such as crystallinity and molecular orientation.

For this compound, a Raman spectrum would reveal characteristic peaks corresponding to its distinct functional groups and skeletal structure. Key vibrational modes would include:

Stretching vibrations of the aromatic C-H bonds.

In-plane and out-of-plane bending of C-H bonds.

Vibrations of the C-C bonds within the fused aromatic rings of the fluorene core.

Stretching and bending modes of the C-O-C linkages of the two methoxy groups.

Vibrations associated with the methylene bridge (-CH2-) at the 9-position.

While detailed experimental Raman spectra for this compound are not widely reported in the surveyed literature, the technique remains a powerful tool for its structural elucidation and differentiation from other isomers. The measurement can be performed on solid or solution samples and can probe very low-frequency vibrations, which correspond to larger-scale lattice modes in a crystal.

Electronic spectroscopy probes the electronic transitions within a molecule, providing insight into its photophysical behavior, such as color and fluorescence.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The technique is used to identify the presence of chromophores—parts of a molecule that absorb light—and is particularly sensitive to conjugated systems. The resulting spectrum is a plot of absorbance versus wavelength, where the wavelength of maximum absorbance is denoted as λ_max.

The fluorene core of this compound constitutes a significant conjugated aromatic system. Therefore, its UV-Vis spectrum is expected to show strong absorption bands, primarily corresponding to π → π* electronic transitions within the aromatic rings. The position and intensity of these bands are influenced by the methoxy substituents. While specific experimental λ_max values for this compound are not detailed in the available literature, related fluorene derivatives show strong absorption in the UV region.

Photoluminescence (PL) spectroscopy encompasses both fluorescence and phosphorescence, which are processes where a substance emits light after absorbing photons. Fluorescence is the rapid emission of light (on the nanosecond scale) as an excited molecule relaxes from a singlet excited state back to its ground state. A fluorescence spectrometer measures the emission intensity as a function of wavelength, providing information on the electronic structure, molecular environment, and purity of a sample.

Many fluorene-based compounds are known for their strong blue fluorescence, making them valuable in applications like organic light-emitting diodes (OLEDs). The photoluminescence spectrum of this compound would characterize its emission properties. Upon excitation at a wavelength corresponding to its absorption band, the molecule would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The efficiency of this process is quantified by the fluorescence quantum yield. Although specific emission maxima and quantum yield data for this compound are not readily found, studies on similar substituted fluorenes show strong fluorescence with high quantum yields in solution.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of individual atoms. The resulting structural solution provides highly accurate data on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its chemical structure. The key parameters obtained would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. While crystallographic data for a vast number of fluorene derivatives have been published, specific .cif (Crystallographic Information File) data for the 3,4-dimethoxy isomer is not present in the surveyed public databases.

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally measured percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound, with a molecular formula of C₁₅H₁₄O₂, the theoretical elemental composition can be calculated. An experimental analysis confirming these values would provide strong evidence for the successful synthesis and purification of the target compound.

Table 1. Elemental Composition of this compound (C₁₅H₁₄O₂).
ElementSymbolTheoretical Percentage (%)Experimental Percentage (%)
CarbonC79.62Data not available in surveyed literature
HydrogenH6.24Data not available in surveyed literature
OxygenO14.14Data not available in surveyed literature

Computational and Theoretical Studies of 3,4 Dimethoxy 9h Fluorene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-dimethoxy-9H-fluorene, stemming from its electronic structure.

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic properties of organic molecules like fluorene (B118485) derivatives. researchgate.net This approach is used to determine optimized molecular geometries, electronic structures, and various spectroscopic properties. nih.gov

For fluorene-based systems, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G**, are utilized to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comacs.org The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic and optical properties of the material, including its potential applications in organic electronics. mdpi.com The introduction of substituents, such as the 3,4-dimethoxy groups on the fluorene core, is known to alter these energy levels. researchgate.net Typically, electron-donating groups like methoxy (B1213986) groups would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted fluorene.

DFT calculations can also provide insights into the distribution of electron density and the nature of chemical bonds within the this compound molecule. This information is crucial for understanding its reactivity and intermolecular interactions. The calculated electronic properties from DFT often show good correlation with experimental data obtained from techniques like cyclic voltammetry. mdpi.com

PropertyTypical Calculated ValueSignificance
HOMO Energy-5.0 to -5.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.5 to -2.0 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap3.0 to 3.5 eVInfluences electronic absorption/emission and conductivity.
Dipole Moment1.0 to 3.0 DIndicates molecular polarity and affects intermolecular forces.

While DFT is widely used, other quantum chemical methods can also be applied to study this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters. ukim.mk They can provide highly accurate results for molecular properties, although they are computationally more demanding than DFT. ukim.mk For a molecule of this size, ab initio calculations would be computationally intensive but could serve as a benchmark for validating results from other methods.

Semi-Empirical Approaches: Methods like AM1, PM3, and MNDO use parameters derived from experimental data to simplify calculations. ukim.mk While less accurate than DFT or ab initio methods, they are much faster and can be suitable for preliminary studies or for very large systems. ukim.mk They can be employed to perform initial geometry optimizations or to screen a large number of related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. dtu.dk By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions. rsc.org

For this compound, MD simulations could be used to explore its conformational landscape. libretexts.org This would involve identifying the different stable conformations (rotational isomers or rotamers) of the methoxy groups relative to the fluorene ring system and determining their relative energies and populations. nih.govyoutube.com Understanding the preferred conformations is crucial as they can significantly influence the molecule's properties and how it packs in the solid state. libretexts.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions in condensed phases (e.g., liquids or solids). dtu.dk By simulating a system containing many this compound molecules, one can investigate how they interact with each other through forces like van der Waals interactions and electrostatic interactions. researchgate.netyoutube.com These simulations can reveal information about the local ordering and packing of the molecules, which is essential for understanding the bulk properties of the material. dtu.dk

Prediction of Spectroscopic Data and Correlation with Experimental Observations

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements.

For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. rsc.org Theoretical studies on similar fluorene derivatives have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra, aiding in the assignment of electronic transitions, such as π-π* and intramolecular charge transfer (ICT) transitions. mdpi.comnih.gov

In addition to electronic spectra, computational methods can predict vibrational spectra (infrared and Raman). By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. nih.gov Comparing this with the experimental spectrum can help in the assignment of vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.orgnih.gov These theoretical predictions can be a valuable tool in the structural elucidation of new compounds and in the interpretation of complex NMR spectra. nih.gov

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Hypothetical Fluorene Derivative (Note: This table is for illustrative purposes.)

Spectroscopic TechniquePredicted Data (Theoretical)Experimental Data
UV-Vis (λmax)350 nm355 nm
IR (C-O stretch)1250 cm⁻¹1255 cm⁻¹
¹H NMR (Ar-H)7.2-7.8 ppm7.3-7.9 ppm

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by locating and characterizing transition states. libretexts.orgwikipedia.org Transition state theory provides a framework for understanding reaction rates based on the properties of the reactants and the transition state. libretexts.org

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to model the reaction pathway. researchgate.net This involves calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the positions of the atoms. wikipedia.org By identifying the minimum energy path connecting reactants and products, the transition state structure—the highest energy point along this path—can be located. libretexts.org

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. libretexts.org By studying the geometry and electronic structure of the transition state, chemists can gain insights into the factors that control the reaction's feasibility and selectivity.

Theoretical Studies of Structure-Property Relationships

A major goal of computational chemistry is to establish clear relationships between the structure of a molecule and its properties. dntb.gov.ua For this compound, theoretical studies can systematically investigate how modifications to its structure would affect its electronic and optical properties.

For instance, DFT calculations can be used to explore the effects of adding different substituent groups to the fluorene core. researchgate.net By calculating the HOMO and LUMO energies, the HOMO-LUMO gap, and other electronic parameters for a series of related molecules, it is possible to develop a quantitative structure-property relationship (QSPR). rsc.org This understanding can then be used to rationally design new molecules with desired properties, for example, by tuning the emission color of a potential organic light-emitting diode (OLED) material or optimizing the energy levels for efficient charge transport in an organic solar cell. acs.org

Theoretical studies can also probe how the planarity of the fluorene system, which can be influenced by bulky substituents, affects π-conjugation and, consequently, the electronic properties. mdpi.com By correlating calculated structural parameters with computed electronic properties, a deeper understanding of the underlying principles governing the behavior of these materials can be achieved.

Research Applications and Functional Materials Development

Organic Optoelectronic Device Applications

Fluorene (B118485) derivatives are extensively utilized in the development of efficient organic optoelectronic devices. Their delocalized π-conjugated system is instrumental in transporting charge carriers. Over the last two decades, these derivatives have been primarily explored as small hole-transporting molecules and as components of polymeric acceptors in photovoltaics.

Fluorene and its derivatives are key materials in the advancement of Organic Light-Emitting Diodes (OLEDs), particularly in achieving pure-blue emissions. encyclopedia.pub The color purity of blue polyfluorene-based OLEDs can, however, be affected by the emergence of green emission bands, often attributed to the oxidation of fluorene to fluorenone on the polymer chain. researchgate.net

To address this, researchers have synthesized various fluorene derivatives. For instance, oligofluorenes have been designed to yield high quantum efficiencies for a pure-blue emission. encyclopedia.pub In one study, a device using an oligofluorene emissive layer exhibited a peak brightness of 1300 cd/m² at a low turn-on voltage of 5.3 V, with deep-blue emission coordinates. encyclopedia.pub Another approach involves the synthesis of fluorene-fluorenone copolymers, which have shown promise as materials for green-emitting LEDs. researchgate.net

The table below summarizes the performance of some fluorene-based OLEDs:

Fluorene DerivativeEmission ColorMax. BrightnessTurn-on VoltageExternal Quantum Efficiency (EQE)Current Efficiency (CE)CIE Coordinates
OligofluoreneDeep-Blue1300 cd/m²5.3 V2.0%2.1 cd/A(0.15, 0.09)
MDP3FL (neat film)Deep-Blue--1.9% at 100 cd/m²-(0.15, 0.12)
Solution-processable π-conjugated dendrimer G0Deep-Blue--4.2% (max), 3.6% at 1000 cd/m²5.3 cd/A(0.15, 0.09)
Single-layer device-2400 cd/m²3.3 V2.2%--

Fluorene derivatives are integral to the advancement of organic photovoltaics (OPV) and solar cells. alfa-chemical.com They are often used as building blocks for constructing high-performance n-type semiconductors due to their favorable electrochemical properties. nih.gov For instance, fluorene and fluorenone fragments with phosphonic acid anchoring groups have been synthesized and investigated as electron transporting materials in photovoltaic devices. nih.gov These materials demonstrate good thermal stability and suitable energy levels for effective electron transport from various absorber layers like perovskite, Sb₂S₃, and Sb₂Se₃. nih.gov

The incorporation of fluorene-based self-assembled monolayers (SAMs) has been shown to improve the wettability of substrates, indicating strong bond formation with surfaces like ITO, TiO₂, Sb₂S₃, or Sb₂Se₃. nih.gov While carbazole-based SAMs are widely used as hole-transporting materials, fluorene and its derivatives are being explored for their potential in creating efficient electron-transporting layers. nih.gov

The table below lists some fluorene derivatives and their properties relevant to OPV applications:

CompoundRole/ApplicationHOMO Level (eV)LUMO Level (eV)
Imide-functionalized fluorenonen-type semiconductor--3.68
Cyanated imide-functionalized fluorenonen-type semiconductor--4.05
2,7-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)-9H-fluoren--5.35-3.23

Fluorene derivatives are extensively used as the central core for functional materials in organic field-effect transistors (OFETs). nih.gov These materials are attractive for OFETs due to their potential for high charge carrier mobility and stability. mdpi.com The development of high-performance, low-cost n-type polymers for OFETs remains a significant challenge, and fluorene-based structures are being explored to meet this need. nih.gov

Researchers have designed and synthesized various fluorene derivatives to optimize their performance in OFETs. For example, a bridged syn triphenylene (B110318) derivative, 5,7-dihydroindeno[2,1-b]fluorene, functionalized with dicyanovinylene units, has been successfully used as an active layer in n-channel OFETs. rsc.org This material exhibited a low threshold voltage, a high on/off current ratio, and good electron mobility. rsc.org

The table below highlights the performance of some fluorene-based OFETs:

Fluorene DerivativeTransistor TypeMobility (cm²/Vs)On/Off RatioThreshold Voltage (V)
2,7-diphenyl-9H-fluorene nanowiresOLEFET~0.08--
(2,1-b)-IF(=C(CN)₂)₂n-channel OFET>10⁻³6.3 x 10⁵7.2
Isoindigo-based S10p-channel OFET2.2 x 10⁻⁴--
Isoindigo-based S11p-channel OFET7.8 x 10⁻³--

Fluorescent Probes and Chemical Sensing

Fluorene derivatives are valuable in the development of fluorescent probes and chemical sensors due to their high fluorescence quantum yields and photostability. researchgate.net These probes are designed for the selective detection of various analytes, including ions and biomolecules.

Fluorene-based fluorescent sensors have been developed for the selective detection of various ions. For instance, fluorenone-based sensors have demonstrated the ability to selectively detect iodide ions with high sensitivity, exhibiting a fluorescence enhancement response. acs.org These sensors have detection limits in the nanomolar range and can operate in a neutral pH range, making them suitable for environmental and biological applications. acs.org

Another example is a hydrophilic fluorescent probe based on a D-π-A type compound, which has shown high selectivity for detecting Fe³⁺ ions in pure water with a low detection limit. sioc-journal.cn The development of such sensors is crucial, as imbalances in metal ion concentrations can have significant physiological effects.

The table below summarizes the characteristics of some fluorene-based ion sensors:

Sensor TypeTarget IonDetection LimitKey Features
Fluorenone-based sensor 1I⁻8.0 nMFluorescence enhancement, operable at neutral pH
Fluorenone-based sensor 2I⁻11.0 nMFluorescence enhancement, operable at neutral pH
TA-DF-BDM/PSMA NPsFe³⁺0.9833 µmol/LHigh selectivity in pure water, good photostability

Fluorene-based fluorescent probes are increasingly used for in vitro biological imaging due to their favorable photophysical properties, including high fluorescence quantum yields, photostability, and low cytotoxicity. researchgate.net These characteristics, combined with their two-photon absorption capabilities, allow for deeper tissue imaging with reduced photodamage. researchgate.netcore.ac.uk

Researchers have developed fluorene derivatives with enhanced hydrophilicity to ensure compatibility with biological systems. researchgate.net Furthermore, amine-reactive fluorene probes have been synthesized for covalent attachment to biomolecules like proteins, enabling targeted imaging. researchgate.net For example, fluorene-based probes have been successfully used for staining cells and for imaging specific cellular components. researchgate.netuga.edu

The development of these fluorescent markers is driven by the need for more effective tools in biomedical research for applications such as the sensing of ions, nucleic acids, and proteins. researchgate.net

Scaffolds for Advanced Materials and Polymers

The rigid, planar structure of the fluorene core makes it an excellent building block for creating large, well-defined macromolecular architectures. The presence of dimethoxy groups can enhance solubility and influence the electronic properties and intermolecular interactions of the resulting materials.

Covalent Organic Frameworks (COFs) and Supramolecular Assemblies

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures. The precise arrangement of molecular building blocks, or linkers, allows for the creation of materials with tailored properties for applications in gas storage, separation, and catalysis. tcichemicals.comtcichemicals.com While direct incorporation of 3,4-dimethoxy-9H-fluorene into COFs is not extensively documented in the provided results, the principles of COF synthesis suggest its potential. For instance, a related compound, 2,3-dimethoxyterephthalaldehyde, has been used to construct a COF with an exceptionally large unit cell, demonstrating that methoxy-functionalized building blocks can lead to complex, ordered structures. nih.gov Fluorene derivatives, in general, are recognized for their ability to self-assemble through π-π stacking, a key interaction in the formation of supramolecular structures. researchgate.net This inherent property, combined with the electronic influence of the methoxy (B1213986) groups, makes this compound a promising candidate for designing novel COFs and other supramolecular assemblies. researchgate.netnih.gov The development of such materials relies on the geometric and electronic complementarity of the constituent building blocks to create robust and functional host-guest systems. osti.gov

Polymer and Copolymer Synthesis for Functional Materials

The fluorene unit is a common component in conjugated polymers, which are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. d-nb.infonih.gov The synthesis of copolymers allows for the tuning of the material's electronic and photophysical properties.

For example, copolymers of fluorene derivatives with electron-accepting units like quinoxaline (B1680401) have been synthesized via Suzuki coupling reactions. d-nb.info These reactions typically involve a fluorene-based boronic acid ester and a halogenated comonomer. d-nb.info The resulting polymers can exhibit blue photoluminescence, a desirable characteristic for OLED applications. d-nb.info Similarly, copolymers incorporating silafluorene and diethynylfluorene units have been synthesized and show efficient blue emission. rsc.org The properties of these polymers, including their molecular weight and emission characteristics, can be controlled by the specific fluorene monomers used and the polymerization conditions. acs.orgrsc.org

Table 1: Examples of Functional Polymers Derived from Fluorene Monomers

Polymer/Copolymer Monomers Synthesis Method Key Properties Potential Application
PFQ10 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline and 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol (B44631) ester) Suzuki Coupling Blue photoluminescence (emission max at 459 nm) Organic Light-Emitting Diodes (OLEDs)
Silafluorene-fluorene copolymers (e.g., PSF2) 1,1-dihydridosilafluorene and 9,9-dimethyl-9H-fluorene Hydrosilylation copolymerization Blue-emitting (~475 nm), high quantum efficiency Explosives detection
Polyfluorene-alt-benzothiadiazole (PFO-DBT) 9,9-dioctylfluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole Suzuki Coupling Saturated red emission (628-674 nm) Red-emitting OLEDs

This table is generated based on data from multiple sources. d-nb.inforsc.orgrsc.org

Mechanistic Investigations of Biological Interactions (in vitro)

Derivatives of fluorene have been investigated for their potential to interact with biological macromolecules, offering avenues for the development of therapeutic agents and molecular probes. fau.eu These studies are typically conducted in vitro to elucidate the fundamental mechanisms of interaction.

Enzyme Inhibition Studies

Fluorene derivatives have been identified as inhibitors of various enzymes. For example, dendrogibsol, a fluorene derivative isolated from Dendrobium gibsonii, exhibited strong inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Kinetic studies revealed it to be a noncompetitive inhibitor. researchgate.net In another study, derivatives of urolithin C, which can be synthesized from precursors like 3,4-dimethoxybenzoic acid, were evaluated as inhibitors of liver pyruvate (B1213749) kinase. nih.gov Although the direct use of this compound was not reported, the synthesis of the active compounds involved precursors with a similar substitution pattern, indicating the relevance of this chemical motif. nih.gov High-throughput screening of compound libraries has also identified various heterocyclic compounds, including oxadiazole derivatives, as potent α-glucosidase inhibitors. plos.org

Table 2: Enzyme Inhibition by Fluorene Derivatives and Related Compounds

Compound Target Enzyme Inhibition Type IC50 Value Source
Dendrogibsol α-glucosidase Noncompetitive - researchgate.net
Urolithin C derivative (119) Liver Pyruvate Kinase Non-competitive 1.9 µM nih.gov
Urolithin C derivative (120) Liver Pyruvate Kinase Non-competitive 1.5 µM nih.gov
Oxadiazole derivative (comp. 25) α-glucosidase Uncompetitive 3.23 ± 0.8 µM plos.org

This table is generated based on data from multiple sources. researchgate.netnih.govplos.org

Receptor Binding and Protein Interaction Studies

The interaction of small molecules with proteins is fundamental to many biological processes. fau.eu Fluorene derivatives have been designed as inverse agonists for the nuclear receptor RORγt, a target for autoimmune diseases. uq.edu.au These compounds were designed based on the structure of known ligands and evaluated for their binding affinity. uq.edu.au The analysis of protein-protein interactions (PPIs) is crucial for understanding cellular signaling pathways. frontiersin.org Techniques like proximity biotinylation using engineered antibody fragments (FabID) fused to enzymes like AirID allow for the identification of extracellular protein interactions of receptors like EGFR. nih.gov While there is no specific mention of this compound in such advanced proteomics studies, the general principles of ligand-receptor binding and the modulation of PPIs are areas where novel fluorene-based compounds could be explored. nih.govepo.org

Cellular Assays (in vitro, mechanistic focus)

The investigation of fluorene-based compounds in in vitro cellular assays is crucial for elucidating their mechanisms of action and potential as functional materials in biomedical applications. While direct and extensive cellular assay data for this compound is not broadly published, the extensive research on closely related fluorene derivatives provides a clear framework for understanding its potential biological activities and mechanistic pathways. These studies utilize a variety of cell-based assays to explore effects ranging from neuroprotection and antiviral activity to enzyme inhibition and cytotoxicity.

Mechanistic Insights from Fluorene Derivatives in Neurodegenerative Disease Models

A significant area of research involves the use of fluorene compounds to target pathological processes in Alzheimer's disease (AD). plos.org Cellular assays have been instrumental in demonstrating that certain fluorene derivatives can disrupt the formation of soluble amyloid-β (Aβ) oligomers, which are considered primary neurotoxic species in AD. plos.orgnih.gov For instance, studies have employed cellular models to show that specific fluorene molecules can protect cells from Aβ-induced toxicity. plos.org

To understand the mechanism of this protective effect, researchers have utilized advanced biophysical techniques in conjunction with cellular studies. Electron paramagnetic resonance (EPR) spectroscopy, for example, has been used to investigate the binding and influence of fluorene compounds on the structure and dynamics of Aβ oligomers. plos.orgresearchgate.net A spin-labeled fluorene (SLF), containing a pyrroline (B1223166) nitroxide group, was synthesized to act as a bifunctional agent. plos.orgresearchgate.net In cellular assays, this compound not only demonstrated an ability to protect against Aβ oligomer toxicity but also possessed free-radical scavenging properties, addressing the oxidative stress component of AD. plos.org The ability of these compounds to diminish the formation of intracellular Aβ species highlights a key mechanistic focus of the research. plos.orgresearchgate.net

Table 1: In Vitro Mechanistic Findings for Fluorene Derivatives in Alzheimer's Disease Models

Compound Class Assay / Technique Mechanistic Finding Reference
Tertiary Amine Fluorenes (e.g., K01-162) Cell Viability Assays (intracellular AβO production) Blocks cell death secondary to intracellular Aβ oligomer production. plos.org
Spin-Labeled Fluorene (SLF) Cell Viability Assays, EPR Spectroscopy Protects against AβO-induced toxicity; disrupts AβO assemblies; scavenges free radicals. plos.orgresearchgate.net

Antiviral and Enzyme Inhibition Studies

The fluorene scaffold has also been investigated for its potential as an antiviral agent. In the context of the Hepatitis C virus (HCV), cellular assays are fundamental to screening and characterizing the inhibitory effects of new compounds. core.ac.uk Researchers use HCV cell culture (HCVcc) and HCV replicon systems to determine the efficacy of fluorene derivatives. core.ac.uk These in vitro systems allow for the study of specific viral processes. Mechanistic studies have focused on identifying the molecular targets of these compounds, with the HCV NS5A protein, which is essential for viral RNA replication, being a key target for some fluorene-based inhibitors. core.ac.uk

Furthermore, fluorene derivatives isolated from natural sources have shown potent and specific enzyme-inhibiting properties in cellular and biochemical assays. One prominent example is the compound Dendrogibsol, a fluorene derivative isolated from Dendrobium gibsonii. researchgate.net It was evaluated for its α-glucosidase inhibitory activity, an important target for managing type 2 diabetes. researchgate.net An enzyme kinetic study was performed to elucidate its mechanism of action, revealing that Dendrogibsol is a noncompetitive inhibitor of α-glucosidase. researchgate.net

Table 2: Kinetic Parameters of α-Glucosidase Inhibition by Dendrogibsol

Parameter Value
Inhibition Type Noncompetitive
Ki (Inhibitor Constant) 27.8 µM

Data derived from kinetic analysis of α-glucosidase activity in the presence of varying concentrations of the substrate and inhibitor. researchgate.net

Cytotoxicity Assays in Cancer Cell Lines

The cytotoxic potential of novel fluorene derivatives against cancer cells is another active area of research. In vitro assays using various human cancer cell lines are the primary method for initial screening and mechanistic evaluation. A recent study detailed the synthesis of several 9H-fluorene-1,2,3-triazole hybrids and tested their cytotoxic activity against a panel of cancer cell lines, including colorectal cancer (HCT-116), astrocytoma (SNB-19), breast cancer (MDA-MB-231), and acute myeloid leukemia (MOLM-13). researchgate.net

The results highlighted that specific substitutions on the fluorene and triazole rings were critical for activity. researchgate.net Two compounds, LSO258 and LSO272, which both feature a bromine substituent, displayed selective and potent cytotoxicity against the MOLM-13 cell line. researchgate.net Such studies are foundational for understanding the structure-activity relationships that govern the anti-cancer effects of this class of compounds.

Table 3: Cytotoxic Activity of Selected Fluorene-Triazole Hybrids

Compound Cell Line IC₅₀ (µM) Key Structural Feature Reference
LSO258 MOLM-13 25.5 Bromine substituent on phenyl ring researchgate.net
LSO272 MOLM-13 12.5 Bromine substituent on phenyl ring researchgate.net

IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of fluorene (B118485) derivatives is no exception. Future research will likely focus on the development of green and sustainable synthetic routes to 3,4-dimethoxy-9H-fluorene, moving away from traditional methods that may involve harsh reaction conditions or toxic reagents.

Key areas of exploration include:

Catalytic C-H Activation: Transition-metal-catalyzed C-H activation strategies offer an atom-economical approach to constructing the fluorene core. Future work could focus on developing catalysts that enable the direct and selective formation of the this compound skeleton from readily available precursors, minimizing waste and synthetic steps.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for reactions to proceed under mild conditions. Investigating photocatalytic pathways for the synthesis of this compound could lead to more energy-efficient and sustainable processes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Exploring biocatalytic routes, such as enzymatic cyclizations or functional group installations, could provide a highly sustainable method for producing this compound.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Developing a continuous flow synthesis for this compound would be a significant step towards its large-scale and sustainable production.

Synthetic ApproachPotential Advantages
Catalytic C-H ActivationHigh atom economy, reduced waste
PhotocatalysisMild reaction conditions, energy efficiency
BiocatalysisHigh selectivity, environmentally benign
Flow ChemistryImproved safety, scalability, and efficiency

Exploration of Novel Functional Properties and Applications

While fluorene derivatives are known for their applications in organic electronics, the specific functional properties of this compound remain largely unexplored. Future research should be directed at a comprehensive investigation of its unique characteristics and potential applications beyond conventional uses.

Potential areas of investigation include:

Optoelectronic Properties: A detailed study of the photophysical and electrochemical properties of this compound is crucial. This includes determining its absorption and emission spectra, fluorescence quantum yield, and energy levels (HOMO/LUMO) to assess its suitability for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). entrepreneur-cn.com

Nonlinear Optical (NLO) Properties: The push-pull nature that can be imparted by the methoxy (B1213986) groups suggests that this compound and its derivatives could exhibit significant NLO properties, making them candidates for applications in optical communications and data storage.

Biological Activity: The fluorene scaffold is present in a number of biologically active compounds. Screening this compound for potential antimicrobial, anticancer, or other therapeutic activities could open up new avenues in medicinal chemistry.

Sensing and Imaging: Functionalized fluorene derivatives have been developed as fluorescent probes for the detection of ions and biomolecules. Investigating the ability of this compound to act as a sensor or imaging agent, potentially after further derivatization, is a promising research direction.

Integration of Computational Design and Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful approach to accelerate the discovery and optimization of new functional materials. Future research on this compound should leverage this integrated approach.

Key aspects of this integration include:

Predictive Modeling: Using computational methods such as Density Functional Theory (DFT), the electronic and optical properties of this compound and its hypothetical derivatives can be predicted. This allows for the in silico screening of a large number of candidate molecules to identify those with the most promising properties for a specific application.

Structure-Property Relationship Elucidation: Computational studies can provide fundamental insights into the relationship between the molecular structure of this compound and its functional properties. This understanding can guide the rational design of new derivatives with tailored characteristics.

Reaction Mechanism Investigation: Computational chemistry can be employed to study the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of more efficient synthetic routes.

Validation and Feedback Loop: Experimental synthesis and characterization of computationally designed molecules provide crucial feedback to refine and improve the accuracy of the theoretical models, creating a powerful iterative cycle of design, synthesis, and evaluation.

Expansion of Derivatization Strategies for Enhanced Performance

The performance of fluorene-based materials can be significantly enhanced through strategic derivatization. Future research should focus on developing a diverse range of derivatives of this compound to fine-tune its properties for specific applications.

Promising derivatization strategies include:

Functionalization at C2 and C7 Positions: The C2 and C7 positions of the fluorene core are amenable to a variety of chemical modifications, such as the introduction of electron-donating or electron-withdrawing groups. These modifications can be used to modulate the electronic properties, solubility, and solid-state packing of the molecules.

Modification at the C9 Position: The C9 position of the fluorene ring is highly reactive and can be readily functionalized with various substituents. Introducing bulky groups at this position can prevent aggregation and improve the processability of the material, while other functional groups can be introduced to impart specific functionalities.

Polymerization: Incorporating the this compound unit into a polymer backbone can lead to materials with enhanced thermal stability, mechanical properties, and film-forming capabilities, which are desirable for device applications.

Introduction of Heteroatoms: Replacing carbon atoms in the fluorene skeleton with heteroatoms such as nitrogen, sulfur, or phosphorus can significantly alter the electronic and photophysical properties of the resulting compounds, leading to novel materials with unique characteristics.

Derivatization PositionPotential Impact on Properties
C2 and C7Modulation of electronic properties, solubility, and packing
C9Improved processability, prevention of aggregation
PolymerizationEnhanced thermal and mechanical stability
Heteroatom IncorporationAltered electronic and photophysical properties

Interdisciplinary Research Opportunities for Fluorene-Based Compounds

The diverse properties of fluorene-based compounds, including this compound, make them ideal candidates for interdisciplinary research that bridges chemistry, physics, materials science, and biology.

Future research should actively seek to foster collaborations across these disciplines to explore novel applications and gain a deeper understanding of these fascinating molecules. Potential interdisciplinary research areas include:

Materials Science and Engineering: Collaborations between chemists and materials scientists are essential for the development of high-performance organic electronic devices based on this compound. This includes device fabrication, characterization, and optimization.

Medicinal Chemistry and Biology: The exploration of the biological activities of this compound and its derivatives requires close collaboration between synthetic chemists and biologists to conduct in vitro and in vivo studies.

Chemical Physics and Spectroscopy: Advanced spectroscopic techniques, combined with theoretical modeling, can provide a detailed understanding of the fundamental photophysical processes in this compound, which is crucial for optimizing its performance in optoelectronic applications.

Nanoscience and Technology: The incorporation of this compound into nanoscale structures, such as nanoparticles or self-assembled monolayers, could lead to novel materials with unique properties and applications in areas such as sensing and nanomedicine.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and contribute to the development of new technologies and solutions to pressing societal challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.